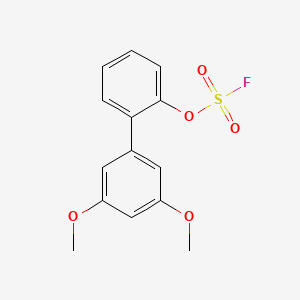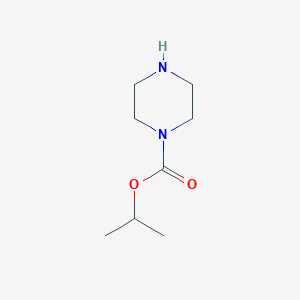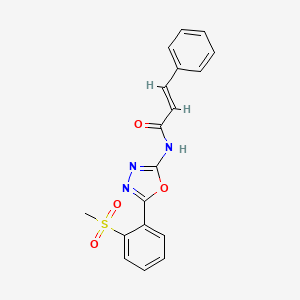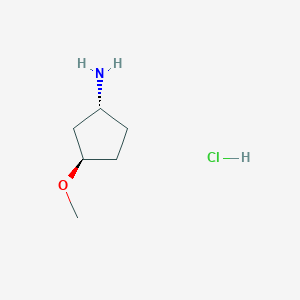![molecular formula C10H7F3N2OS2 B2748554 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole CAS No. 338397-20-9](/img/structure/B2748554.png)
4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole” belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a thiadiazole ring attached to a phenyl ring via a sulfinyl group. The phenyl ring would have a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other thiadiazole compounds. Thiadiazoles can participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Novel Anticancer Agents : Thiazole and 1,3,4-thiadiazole derivatives, including structures similar to 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole, have been synthesized and evaluated as potent anticancer agents. They showed significant activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Fluorescence Studies
- Fluorescence in Aqueous Environments : Compounds in the 1,3,4-thiadiazole class exhibit interesting fluorescence emissions in aqueous solutions, which can be crucial in biological and chemical sensing applications (Matwijczuk et al., 2017).
Molecular Conformation Studies
- Tautomeric Behavior and Spectroscopy : The tautomeric forms of thiadiazole derivatives have been investigated using spectroscopic methods, providing insights into their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis and Biological Activity
- S-derivatives and Biological Evaluation : Studies on S-derivatives of thiadiazoles, including computer-assisted prediction of biological activity, have been conducted to assess their pharmaceutical potential (Hotsulia & Fedotov, 2019).
Antimicrobial Properties
- Synthesis for Antimicrobial Applications : Certain derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, indicating potential use in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Solar Cell Applications
- Use in Solar Cells : Thiadiazole compounds have been employed in dye-sensitized and quantum-dot sensitized solar cells, showcasing their role in improving solar cell efficiency (Rahman, Wang, Nath, & Lee, 2018).
Dual Fluorescence and Pharmacological Potential
- Fluorescence Effects and Pharmacology : Investigations into the dual fluorescence effects of thiadiazole derivatives and their pharmacological potential highlight their significance in developing fluorescence probes and potential pharmaceuticals (Budziak et al., 2019).
Central Nervous System Activity
- Antidepressant and Anxiolytic Properties : Some 1,3,4-thiadiazole derivatives have shown marked antidepressant and anxiolytic properties, which can be useful in CNS disorder treatments (Clerici et al., 2001).
Eigenschaften
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfinylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKFIFMGUXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)
![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2748481.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2748482.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)


![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)
